3-Amino-1-(4-Chlorphenyl)harnstoff
Übersicht
Beschreibung
3-Amino-1-(4-chlorophenyl)urea is a compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is also known by its IUPAC name N-(4-chlorophenyl)hydrazinecarboxamide . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for 3-Amino-1-(4-chlorophenyl)urea is 1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
3-Amino-1-(4-chlorophenyl)urea is a solid compound . It has a molecular weight of 185.61 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
3-Amino-1-(4-Chlorphenyl)harnstoff zeigt vielversprechende Eigenschaften in der pharmazeutischen Forschung aufgrund seiner strukturellen Ähnlichkeit zu biologisch aktiven Verbindungen. Es könnte als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener Medikamente dienen, insbesondere bei Medikamenten, die auf Krankheiten abzielen, bei denen Harnstoffderivate als wirksam bekannt sind. Seine potenziellen Anwendungen umfassen die Entwicklung von antiviralen, entzündungshemmenden und krebshemmenden Wirkstoffen .
Landwirtschaftliche Chemie
In der Landwirtschaft könnte diese Verbindung für die Entwicklung neuer Pestizide oder Herbizide untersucht werden. Sein Harnstoffteil könnte mit verschiedenen Enzymen oder Rezeptoren in Schädlingen interagieren, was zur Entwicklung von Verbindungen führt, die selektiver und umweltfreundlicher sind.
Safety and Hazards
Wirkmechanismus
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Urea derivatives typically work by interacting with their target receptors, leading to changes in cellular processes .
Biochemical Pathways
Urea derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of two hydroxyl groups in some urea derivatives can increase their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
Some urea derivatives have shown inhibitory activity against certain viruses .
Action Environment
The stability and efficacy of urea derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
3-Amino-1-(4-chlorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The compound acts as a substrate for these enzymes, leading to the formation of specific reaction products. Additionally, 3-Amino-1-(4-chlorophenyl)urea can bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
3-Amino-1-(4-chlorophenyl)urea has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of certain genes, which can result in altered protein synthesis and cellular behavior. Furthermore, 3-Amino-1-(4-chlorophenyl)urea impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of 3-Amino-1-(4-chlorophenyl)urea involves its interaction with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain hydrolase enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, 3-Amino-1-(4-chlorophenyl)urea can activate certain signaling pathways by binding to receptors and triggering downstream signaling cascades. These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-chlorophenyl)urea can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(4-chlorophenyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression, protein synthesis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-chlorophenyl)urea vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s effects become more pronounced. High doses of 3-Amino-1-(4-chlorophenyl)urea can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ dysfunction. It is essential to determine the appropriate dosage range for therapeutic applications to minimize potential risks and maximize benefits .
Metabolic Pathways
3-Amino-1-(4-chlorophenyl)urea is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific hydrolase enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, contributing to the overall metabolic network. Understanding the metabolic pathways of 3-Amino-1-(4-chlorophenyl)urea is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-chlorophenyl)urea within cells and tissues are essential for understanding its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 3-Amino-1-(4-chlorophenyl)urea within specific tissues or organelles can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-chlorophenyl)urea is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, 3-Amino-1-(4-chlorophenyl)urea may accumulate in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-amino-3-(4-chlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFKGEPYTJGZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374059 | |
Record name | 3-amino-1-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69194-89-4 | |
Record name | 3-amino-1-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.